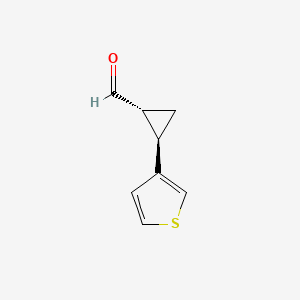

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

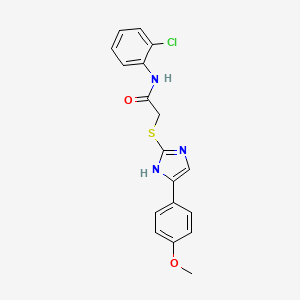

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Analytical Control in Substance Derivatives

- A novel method was proposed for identifying technological impurities and determining the active compound in highly potent analgesic substances derived from thiophene. The method involves HPLC/UV for substances like (2R, 4aR, 7R, 8aR)-4,7-dimethyl-2-(thiophen-2-yl)octahydro-2H-chromen-4-ol (Анастасия et al., 2020).

Antimicrobial Applications

- Novel chitosan Schiff bases were synthesized using heteroaryl pyrazole derivatives, including thiophene derivatives. These compounds were tested for antimicrobial activity against various bacteria and fungi, showing that antimicrobial activity depends on the type of Schiff base moiety (Hamed et al., 2020).

Material Chemistry and Solubility Enhancement

- Thiophene-substituted bis(5,4-d)thiazoles were synthesized, focusing on improving the solubility of thiophene derivatives in organic solvents, which is crucial for applications in material chemistry (Tokárová & Biathová, 2018).

Corrosion Inhibition

- Thiophene derivatives were investigated as corrosion inhibitors for aluminum alloy in hydrochloric acid medium. The derivatives showed high inhibition efficiency, and the study provided insights into the molecular mechanisms of corrosion inhibition (Arrousse et al., 2022).

Fluorescent Sensors

- A novel thiophene derivative was synthesized and characterized as a fluorescent sensor for detecting ferric ions, showing high selectivity and sensitivity (Zhang et al., 2016).

Ferroelectric Properties

- A chiral quinoxaline derivative featuring thiophene was synthesized, exhibiting ferroelectric properties and intense blue emission, opening up applications in optoelectronics and materials science (Chen et al., 2010).

properties

IUPAC Name |

(1R,2R)-2-thiophen-3-ylcyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,4-5,7-8H,3H2/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJMOJPNAMGZRH-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CSC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CSC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Thiophen-3-ylcyclopropane-1-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

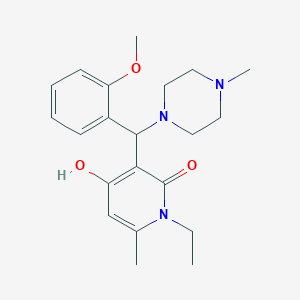

![3-hexadecyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2462714.png)

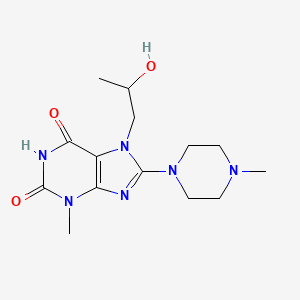

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2462723.png)

![[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine](/img/structure/B2462725.png)

![Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2462729.png)

![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2462732.png)